Cas no 80677-13-0 (1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE)

1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE Chemical and Physical Properties
Names and Identifiers
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- 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE
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- Inchi: 1S/C11H14N2O/c1-9-3-5-10(6-4-9)13-8-2-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14)
- InChI Key: SOWIRFQIOKZPMQ-UHFFFAOYSA-N
- SMILES: C1N(C2=CC=C(C)C=C2)C(=O)NCC1
1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE Related Literature
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1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
Additional information on 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE
1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE (CAS 80677-13-0): A Versatile Heterocyclic Compound with Expanding Applications
1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE (CAS 80677-13-0), a structurally unique heterocyclic compound, has garnered significant attention in pharmaceutical and material science research. This hexahydropyrimidin-2-one derivative features a p-tolyl substituent at the 1-position, creating a molecular architecture that combines aromatic and saturated cyclic characteristics. The compound's dual nature makes it particularly valuable for designing bioactive molecules with improved pharmacokinetic properties.
Recent studies highlight the growing importance of 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE in drug discovery programs. Its hexahydropyrimidinone core serves as a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting neurological disorders and inflammatory conditions. The p-tolyl group contributes to enhanced lipophilicity, potentially improving blood-brain barrier penetration – a critical factor in CNS drug development. Researchers are particularly interested in how modifications to this hexahydropyrimidin-2-one structure can influence receptor binding affinity and metabolic stability.
The synthesis of 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE typically involves condensation reactions between p-toluidine derivatives and appropriate 1,3-dicarbonyl compounds. Advanced synthetic protocols have emerged that improve yield and purity while reducing environmental impact, aligning with current green chemistry principles. Analytical characterization of this compound commonly employs techniques like HPLC, NMR spectroscopy, and mass spectrometry, ensuring precise quality control for research applications.
Beyond pharmaceuticals, 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE shows promise in materials science. Its heterocyclic framework can serve as a building block for advanced polymers with tunable thermal and mechanical properties. Materials incorporating this hexahydropyrimidinone moiety demonstrate interesting characteristics for specialty coatings and electronic applications. The compound's structural rigidity combined with functional group versatility makes it attractive for designing novel materials with precise performance specifications.
Market analysts note increasing demand for 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE across multiple industries. The compound's CAS 80677-13-0 serves as a key identifier in global chemical commerce, with procurement specialists frequently searching for reliable suppliers of high-purity material. Current research trends suggest expanding applications in agrochemical development and flavor/fragrance chemistry, where its structural features may contribute to novel active ingredients or aroma compounds.
Quality standards for 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE continue to evolve as applications diversify. Leading manufacturers now offer material with >98% purity as standard, with some research-grade products reaching 99.5% purity for sensitive applications. Proper storage conditions – typically cool, dry environments in amber glass containers – help maintain stability over extended periods. Researchers should consult recent literature for updated handling recommendations specific to their intended use cases.
The environmental profile of 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE has become a focus area, reflecting broader industry concerns about chemical sustainability. Preliminary biodegradability studies suggest moderate environmental persistence, prompting investigations into greener synthetic routes and waste minimization strategies. These developments align with regulatory trends emphasizing safer chemical design throughout product lifecycles.
Future research directions for 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE include exploration of its chiral derivatives and metal complexation properties. The compound's hexahydropyrimidinone core offers multiple sites for structural modification, enabling creation of diverse analogs with tailored properties. Computational chemistry approaches are increasingly employed to predict the behavior of novel derivatives before synthesis, accelerating the discovery process for new applications.
For researchers working with 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE, proper safety protocols remain essential despite its relatively mild hazard profile. Standard laboratory precautions including appropriate PPE and adequate ventilation should be maintained during handling. Material Safety Data Sheets (MSDS) from reputable suppliers provide specific guidance for safe use in various experimental contexts.
The intellectual property landscape surrounding 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE continues to develop, with recent patents covering novel synthetic methods and specialized applications. Companies investing in this heterocyclic compound often focus on proprietary derivatives with enhanced performance characteristics. This competitive environment drives innovation while creating opportunities for licensing and collaboration across industry and academia.
Analytical method development for 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE represents another active research area. Advanced chromatographic techniques enable precise quantification in complex matrices, supporting applications in pharmaceutical formulation analysis and material characterization. Method validation studies have established reliable protocols for assessing purity and stability under various conditions, contributing to quality assurance in both research and industrial settings.
As global supply chains for specialty chemicals evolve, reliable sourcing of 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE (CAS 80677-13-0) remains crucial for ongoing research and development. Procurement specialists emphasize the importance of verifying certificates of analysis and supplier credentials when acquiring this compound. The growing availability of custom synthesis services also enables researchers to obtain tailored derivatives for specific project requirements.
The scientific literature documents numerous successful applications of 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE in diverse research contexts. From medicinal chemistry lead optimization to functional material design, this compound's structural versatility continues to inspire innovation. Recent publications highlight particularly promising results in catalysis research and molecular recognition systems, suggesting expanding utility across scientific disciplines.
Looking ahead, 1-(P-TOLYL)HEXAHYDROPYRIMIDIN-2-ONE is poised to maintain its relevance in chemical research and industrial applications. The compound's balanced physicochemical properties and synthetic accessibility ensure continued exploration across multiple fields. As analytical techniques advance and molecular design capabilities grow, researchers will likely uncover additional valuable characteristics of this versatile heterocycle and its derivatives.
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